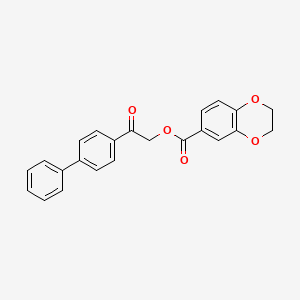![molecular formula C17H16ClF3N2O B4739411 N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4739411.png)
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been used in scientific research for various purposes. TFMPP is a psychoactive drug that affects the central nervous system and has been studied for its potential therapeutic applications.
Mécanisme D'action
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea acts as a partial agonist at serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. It also has affinity for other receptors, including dopamine and adrenergic receptors. The exact mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to affect the release and reuptake of neurotransmitters in the brain.
Biochemical and physiological effects:
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have various biochemical and physiological effects on the body. It has been found to increase serotonin and dopamine levels in the brain, leading to changes in mood and behavior. N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have effects on the cardiovascular system, including changes in blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its effects on the central nervous system are well understood. However, N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea is a potentially hazardous compound that requires careful handling, and its effects on the body can be unpredictable.
Orientations Futures
There are several future directions for research involving N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is its potential as an antidepressant, as it has been shown to have effects on serotonin levels in the brain. Additionally, more research is needed to fully understand the mechanisms of action of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea and its effects on the body. Other potential areas of research include exploring the use of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea in treating other psychiatric disorders, such as anxiety and addiction.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea has been used in scientific research for various purposes, including studying the mechanisms of action of psychoactive drugs and exploring the potential therapeutic applications of N-[1-(4-chlorophenyl)propyl]-N'-[2-(trifluoromethyl)phenyl]urea. It has been studied for its effects on the central nervous system, including its ability to modulate serotonin receptors and its potential as an antidepressant.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N2O/c1-2-14(11-7-9-12(18)10-8-11)22-16(24)23-15-6-4-3-5-13(15)17(19,20)21/h3-10,14H,2H2,1H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQNHTULDFLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-[2-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4739328.png)
![isopropyl 2-[(2,5-dimethyl-3-furoyl)amino]-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4739336.png)
![{2-[(3-(methoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4739343.png)
![3-(5-{[1-(4-chlorophenyl)-3-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-2-methylbenzoic acid](/img/structure/B4739351.png)
![5-(3-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4739370.png)

![methyl 5-(1,5-dimethyl-1H-pyrazol-4-yl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4739382.png)
![N-(1-ethyl-1H-benzimidazol-2-yl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4739401.png)

![4-{[(4-chloro-3-{[(3-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B4739416.png)
![2,4-dichloro-N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4739421.png)

![2-chloro-6-fluorobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4739433.png)
![N-(4-chlorophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4739439.png)